5-(4-Chlorophenyl)isoxazole
Overview
Description
5-(4-Chlorophenyl)isoxazole is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of a 4-chlorophenyl group attached to the isoxazole ring enhances its chemical properties and potential applications. Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(4-Chlorophenyl)isoxazole can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method is highly efficient and provides good yields of the desired product. The reaction typically requires the use of a catalyst such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid. This reaction proceeds under mild conditions and offers a straightforward route to the synthesis of isoxazoles .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using nitrile oxides and alkynes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Additionally, the use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: The 4-chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxazoles and other oxygen-containing derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
5-(4-Chlorophenyl)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: Similar to isoxazole but with the nitrogen atom in a different position.
Thiazole: Contains sulfur instead of oxygen in the five-membered ring.
Pyrazole: Contains two nitrogen atoms in the five-membered ring.
Uniqueness
5-(4-Chlorophenyl)isoxazole is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other isoxazole derivatives and contributes to its diverse applications in scientific research and industry .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWSAUPFARYKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7064-32-6 | |
Record name | 5-(4-Chlorophenyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7064-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7064-32-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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